5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole
Description
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSDVPZODZDDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can lead to the formation of the desired isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Microwave-assisted synthesis has also been explored as a method to achieve rapid and efficient production of isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Inhibition of Monoamine Oxidase
Research has indicated that derivatives of benzo[c]isoxazole compounds can act as inhibitors of monoamine oxidase (MAO), an important enzyme involved in the metabolism of neurotransmitters. For instance, certain chloro-substituted isoxazoles exhibited selective inhibition of the MAO-A isoform, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Antitumor Activity
Studies have shown that isoxazole derivatives can possess anticancer properties. For example, compounds related to 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole have been evaluated for their ability to disrupt tubulin polymerization, a crucial process in cancer cell division. This mechanism suggests that such compounds could be developed into chemotherapeutic agents .
Agonist Activity on Toll-like Receptors
Another significant application involves the activation of Toll-like receptors (TLRs), which play a vital role in the immune response. Certain derivatives have been synthesized and tested for their agonist activity on TLR7, indicating potential use in immunotherapy and vaccine development .
Antithrombotic Properties
The compound has also been explored for its antithrombotic effects. It has been shown to inhibit coagulation factor Xa, which is crucial in the blood coagulation cascade. This property positions it as a candidate for developing new anticoagulant therapies to prevent thrombotic conditions .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions that leverage the reactivity of halogenated phenyl groups. Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound by modifying substituents at various positions on the isoxazole ring .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Position and Melting Points
The position of substituents significantly impacts physical properties. For example:
Key Insight :
- The 4-chlorophenyl group in 3n contributes to higher melting points compared to methoxy (3o ) or 2-chlorophenyl (3p ) derivatives, likely due to enhanced symmetry and stronger halogen-based intermolecular interactions.
Key Insight :
Bromine vs. Chlorine Substitution
Data Tables
Biological Activity
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole is a member of the benzisoxazole family, which has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This compound features a fused benzene and isoxazole ring structure, contributing to its stability and reactivity, making it a valuable scaffold in drug development.
- Molecular Formula : C13H8Cl2N2O
- Molecular Weight : 267.12 g/mol
- CAS Number : 724-07-2
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds within the benzisoxazole class can inhibit cancer cell proliferation. The specific compound has demonstrated activity against several cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Antimicrobial Properties : Benzisoxazoles have been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infections.
- Antidepressant Effects : Some derivatives of benzisoxazoles are being explored for their neuropharmacological properties, including potential antidepressant effects.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. This includes:
- Inhibition of specific enzymes involved in tumor growth.
- Modulation of neurotransmitter systems in the brain related to mood regulation.
Case Studies
-
Anticancer Efficacy :
A study evaluated the anticancer potential of this compound against human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines, suggesting its potential as a lead compound in cancer therapy. -
Antimicrobial Activity :
In vitro assays demonstrated that this compound showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, it displayed an MIC of 50 µg/mL against Staphylococcus aureus.
Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-chloro-3-(4-chlorophenyl)benzo[c]isoxazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization reactions using substituted benzaldehydes or chalcone derivatives. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under acidic conditions (glacial acetic acid) yields isoxazole intermediates . Chlorination steps may employ N-chlorosuccinimide (NCS) in dichloromethane with catalytic DMF, followed by purification via column chromatography or crystallization . Key parameters to optimize include reaction time (4–5 hours), stoichiometry of chlorinating agents, and solvent polarity to enhance yield (e.g., 65% reported for analogous isoxazole derivatives) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of:
- X-ray crystallography to resolve bond angles (e.g., deviations in exocyclic angles due to intramolecular Cl⋯H interactions, as seen in benzisoxazole derivatives ).
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns, particularly distinguishing between para- and meta-chlorophenyl groups.
- Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with chlorine atoms.
- FTIR spectroscopy to identify characteristic C–O and C–N stretching vibrations (~1,600–1,450 cm⁻¹) .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase isoforms (hCA I, II, VII, XII) due to the compound’s isoxazole-thiadiazole pharmacophore similarity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
Q. How does the compound’s solubility profile impact formulation for pharmacological studies?
- Methodology : Evaluate solubility in polar (DMSO, ethanol) and nonpolar solvents (hexane) via UV-Vis spectroscopy. For poor aqueous solubility, consider co-solvents (PEG 400) or nanoformulation techniques. Crystallinity analysis (via DSC/TGA) can identify polymorphs with enhanced bioavailability, as seen in structurally related isoxazole derivatives .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?
- Methodology :
- Electron-withdrawing substituents : Introduce fluorine at the 4-chlorophenyl ring to enhance metabolic stability (logP reduction) and target binding, as demonstrated in 5-chloro-3-(3,5-difluorophenyl)isoxazole analogs .
- Heterocycle fusion : Replace benzo[c]isoxazole with pyrazolo-isoxazole hybrids to modulate π-π stacking interactions, improving CNS permeability (e.g., zonisamide derivatives ).
- Bioisosteric replacements : Substitute chlorine with trifluoromethyl groups to balance lipophilicity and electronic effects, as seen in anticonvulsant candidates .
Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and target engagement?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the C3 position of the isoxazole ring shows high reactivity in analogous compounds .
- Docking simulations : Model interactions with sodium channels (e.g., Nav1.2) using AutoDock Vina, leveraging structural data from benzisoxazole-anticonvulsant complexes .
- MD simulations : Assess stability of protein-ligand complexes (e.g., carbonic anhydrase) over 100 ns trajectories to prioritize analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Compare MIC/IC₅₀ values under standardized conditions (e.g., pH, serum content). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain virulence .
- Counter-screening : Test against off-target receptors (e.g., GABA-A for CNS-active compounds) to confirm selectivity .
- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., hCA II) to verify binding modes vs. docking predictions .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?
- Methodology :
- Forced degradation studies : Expose to acidic/basic conditions (0.1M HCl/NaOH) and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify hydrolysis-prone sites (e.g., isoxazole ring opening under alkaline conditions) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; assess polymorphic transitions via PXRD .
Q. What crystallographic features explain the compound’s solid-state behavior and intermolecular interactions?
- Methodology : Analyze single-crystal X-ray data to identify:
- π-π stacking : Distance between benzisoxazole and chlorophenyl rings (e.g., 3.828 Å in benzo[c]isoxazole derivatives) .
- Hydrogen bonding : Intramolecular C–H⋯Cl interactions (3.117 Å) that stabilize molecular conformation .
- Packing motifs : Columnar stacking via van der Waals interactions, as observed in related triazole-isoxazole hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
